2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde
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Overview
Description
2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde typically involves the reaction of 2-aminophenol with substituted benzaldehydes. One common method involves the use of catalysts such as SrCO3, which facilitates the reaction under ambient conditions . The reaction is carried out by grinding the reactants together using a mortar and pestle at room temperature for about 20 minutes, resulting in high yields .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the amino or chloro groups.
Major Products
Oxidation: Produces oxides of the benzoxazole ring.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes . The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoxazole: Shares a similar structure but lacks the aldehyde group.
2-Mercapto-5-chloro-1,3-benzoxazole: Contains a thiol group instead of an amino group.
2-Amino-5-bromo-1,3-benzoxazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Amino-5-chloro-1,3-benzoxazole-7-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzoxazole ring.
Properties
IUPAC Name |
2-amino-5-chloro-1,3-benzoxazole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-4(3-12)7-6(2-5)11-8(10)13-7/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLBKZSCZLIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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